molecular formula C11H11BrO B2731514 2-Bromophenylacetylcyclopropane CAS No. 952722-66-6

2-Bromophenylacetylcyclopropane

Cat. No. B2731514
M. Wt: 239.112
InChI Key: BYVKUXNQXYWCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenylacetylcyclopropane is a cyclopropane derivative that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Synthesis and Biological Evaluation

In a study by Boztaş et al. (2019), bromophenol derivatives with cyclopropyl moiety, including compounds related to 2-Bromophenylacetylcyclopropane, were synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and others (Boztaş et al., 2019).

Novel Synthesis Methods

Smith et al. (2017) described a method for the synthesis of chromones from 1,1-diacylcyclopropanes, showcasing the utility of such reactions in constructing potent antibacterial structures, including those related to bromophycoic acid E (Smith et al., 2017).

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Boztaş et al. (2015) found that cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were effective inhibitors of various carbonic anhydrase isoenzymes, demonstrating significant therapeutic potential (Boztaş et al., 2015).

Conversion into Oxepines and Pyranosides

Hewitt and Harvey (2010) explored the conversion of cyclopropane-fused carbohydrates into oxepines and 2-C-branched pyranosides, a method for accessing diverse carbohydrate mimetics (Hewitt & Harvey, 2010).

Synthesis of Cyclopropanes

Balcerzak and Jończyk (1991) synthesized substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes, a method relevant to the synthesis of compounds like 2-Bromophenylacetylcyclopropane (Balcerzak & Jończyk, 1991).

Asymmetric Synthesis via Electroreduction

Hazard et al. (1982) investigated the electrochemical behaviors of bromocyclopropanes, leading to the asymmetric synthesis of optically active products. This research has implications for the synthesis of chiral compounds, including those related to 2-Bromophenylacetylcyclopropane (Hazard et al., 1982).

properties

IUPAC Name

2-(2-bromophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVKUXNQXYWCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1-cyclopropylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.